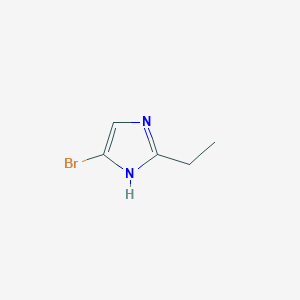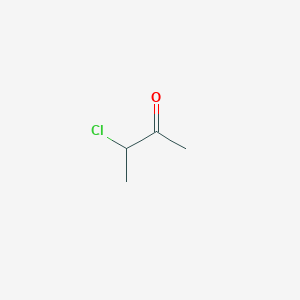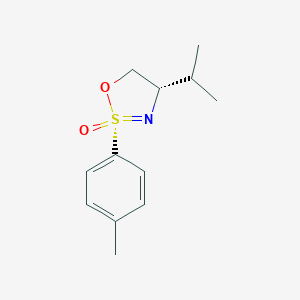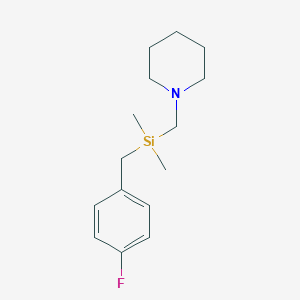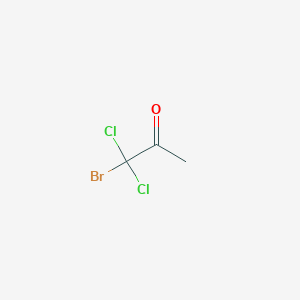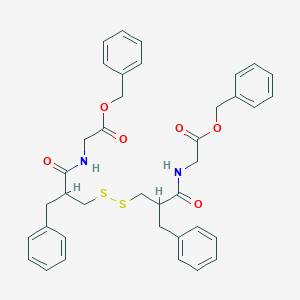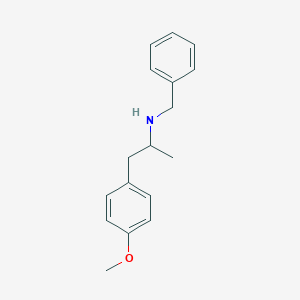![molecular formula C8H18N2O2 B129636 [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine CAS No. 146092-08-2](/img/structure/B129636.png)
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMXAA is a member of the family of compounds known as vascular disrupting agents (VDAs), which have been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen.
Mechanism Of Action
DMXAA exerts its anticancer effects by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. DMXAA has also been shown to activate a signaling pathway known as the cGAS-STING pathway, which plays a key role in the immune response to cancer.
Biochemical And Physiological Effects
DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which play a key role in the immune response to cancer. DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in tumor cells, leading to cell death.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMXAA as a research tool is its ability to selectively target and destroy tumor blood vessels, making it a useful tool for studying the role of angiogenesis in cancer. However, DMXAA has also been shown to have off-target effects, including the induction of cytokine production and the activation of the cGAS-STING pathway, which may complicate its use as a research tool.
Future Directions
Future research on DMXAA is likely to focus on its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanisms underlying DMXAA's anticancer effects, including its effects on the immune system and the cGAS-STING pathway. Finally, the development of new [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine with improved efficacy and safety profiles may lead to the discovery of new anticancer agents.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with isobutyraldehyde to form the intermediate 5,6-dicyano-2,3-dimethoxy-1,4-benzoquinone (DDQO). DDQO is then reacted with ethylene glycol to form the final product, DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential applications in cancer treatment. In preclinical studies, DMXAA has been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
properties
CAS RN |
146092-08-2 |
|---|---|
Product Name |
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
InChI |
InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
UUOFRXDFODYHPC-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)C1O[C@H]([C@@H](O1)CN)CN |
SMILES |
CC(C)C1OC(C(O1)CN)CN |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN |
Pictograms |
Corrosive; Irritant |
synonyms |
1,3-Dioxolane-4,5-dimethanamine,2-(1-methylethyl)-,[4S-(2alpha,4alpha,5bta)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
